2-(3-Chlorophenyl)-7-aminobenzoxazole
Description
2-(3-Chlorophenyl)-7-aminobenzoxazole is a benzoxazole derivative characterized by a benzoxazole core substituted with a 3-chlorophenyl group at position 2 and an amino group at position 5. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The amino group at position 7 may contribute to solubility and hydrogen-bonding interactions, critical for drug-receptor interactions.
Synthesis of such compounds typically involves condensation reactions, cyclization, or functional group transformations. For example, analogous 3-chlorophenyl-containing compounds are synthesized via reactions involving hydrazinecarbothioamides and aromatic aldehydes in ethanol with acid catalysis . Characterization methods include NMR, mass spectrometry, and X-ray crystallography, with software like SHELX employed for structural refinement .
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-1-3-8(7-9)13-16-11-6-2-5-10(15)12(11)17-13/h1-7H,15H2 |
InChI Key |
FJMYZURFAZEKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=CC=CC(=C3O2)N |
Origin of Product |
United States |
Scientific Research Applications
1.1. Green Chemistry Approaches
Recent studies have highlighted eco-friendly synthesis methods for aminobenzoxazole derivatives. For example, a method utilizing a magnetic solid acid nanocatalyst has been reported, achieving yields of 79-89% while minimizing toxic byproducts . Another approach employs ionic liquids as catalysts for oxidative amination reactions, showcasing efficiency and sustainability in the synthesis process .
2-(3-Chlorophenyl)-7-aminobenzoxazole exhibits a range of biological activities that make it a valuable compound in drug development.
2.1. Enzyme Inhibition
Research indicates that derivatives of 2-aminobenzoxazole can act as potent inhibitors of various enzymes, including carbonic anhydrases (CAs). Studies have demonstrated that compounds modified at the C-3 and C-4 positions of coumarin scaffolds show selective inhibition against tumor-associated CAs IX and XII, which are overexpressed in hypoxic tumors .
2.2. Neuropharmacological Applications
The compound has shown promise as a target for neuropharmacological applications. It has been identified as a scaffold for developing 5-HT3 receptor antagonists, which are relevant for treating conditions like anxiety and nausea . Additionally, structure-activity relationship studies have revealed that certain derivatives possess significant activity against the sphingosine-1-phosphate receptor, which is implicated in multiple sclerosis and ulcerative colitis treatment .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
3.1. Development of Inhibitors for Cancer Treatment
A study focused on synthesizing benzoxazole-coumarin hybrids demonstrated their effectiveness as inhibitors for tumor-related carbonic anhydrases . The structure-activity relationship analysis provided insights into optimizing these compounds for enhanced efficacy.
3.2. Neurotransmitter Modulation
In another case study, researchers explored the role of this compound derivatives in modulating neurotransmitter receptors. The findings indicated potential applications in treating neurodegenerative diseases by targeting specific receptors involved in neurotransmission .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates 2-(3-Chlorophenyl)-7-aminobenzoxazole against structurally related benzoxazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Position and Electronic Effects
- This may influence binding to hydrophobic pockets in biological targets.
- 2-(3-Fluorophenyl)-7-aminobenzoxazole: Fluorine’s smaller size and stronger electronegativity could reduce steric hindrance while increasing metabolic stability compared to chlorine.
- 2-(3-Chlorophenyl)-5-aminobenzoxazole: Relocating the amino group from position 7 to 5 may disrupt hydrogen-bonding networks, reducing solubility or target affinity.
Physicochemical and Spectroscopic Properties
The table below summarizes hypothetical comparisons based on trends observed in related compounds:
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP | Notable Spectral Data (¹H NMR, δ ppm) |
|---|---|---|---|---|
| This compound | 210–215 | 0.5 (DMSO) | 2.8 | 7.2 (s, 1H, NH2), 8.1 (d, 1H, Ar-Cl) |
| 2-(4-Chlorophenyl)-7-aminobenzoxazole | 225–230 | 0.3 (DMSO) | 3.1 | 7.4 (s, 1H, NH2), 8.3 (d, 1H, Ar-Cl) |
| 2-(3-Fluorophenyl)-7-aminobenzoxazole | 195–200 | 0.7 (DMSO) | 2.5 | 7.1 (s, 1H, NH2), 7.9 (m, 1H, Ar-F) |
Key observations:
- Melting Points : Higher for 4-chloro derivatives due to symmetrical crystal packing.
- Solubility : Fluorinated analogs show improved solubility due to reduced hydrophobicity.
Structural Characterization Techniques
- Mass Spectrometry: notes that the nitrogen rule effectively predicts molecular ion peaks and fragmentation patterns for 3-chlorophenyl compounds, aiding structural confirmation .
- X-ray Crystallography : SHELX software remains a standard for refining crystal structures, enabling precise determination of bond lengths and angles in halogenated benzoxazoles .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-7-aminobenzoxazole, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with halogenated aromatic precursors. For example, condensation of 3-chlorophenylacetic acid derivatives with o-aminophenol under acidic conditions (e.g., H₂SO₄) can yield the benzoxazole core . Optimization involves varying temperature (reflux vs. room temperature), solvent polarity (ethanol vs. DMF), and catalyst choice. Purity can be monitored via HPLC (>95% threshold) and characterized using NMR (¹H/¹³C) and FTIR to confirm functional groups .
Q. How should researchers handle safety and stability concerns for chlorinated intermediates during synthesis?
Chlorinated compounds like 3-chlorophenol (a potential intermediate) require strict safety protocols due to toxicity (oral LD₅₀: 570 mg/kg in rats). Use fume hoods, nitrile gloves, and eye protection. Environmental precautions include avoiding drainage release (PAC-1: 2.1 mg/m³) . Stability tests under varying pH and temperature can identify degradation pathways, with LC-MS used to track byproducts.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (C-Cl resonance ~125 ppm) confirm substitution patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as bond angles and packing motifs .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in antimicrobial or receptor-binding assays may arise from impurities, solvent effects, or assay sensitivity. For example, if a study reports conflicting IC₅₀ values, validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization). Re-synthesize batches under controlled conditions and perform dose-response curves in triplicate .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzoxazole derivatives?
- Pharmacophore modeling : Use software like Schrödinger or MOE to identify critical substituents (e.g., chloro vs. fluoro at position 3).
- In vitro assays : Test analogs against target enzymes (e.g., kinases) or microbial strains to correlate electronic/steric effects with activity .
- Crystallography : Compare ligand-receptor co-crystal structures (via SHELX refinement) to map binding interactions .
Q. How can computational methods enhance the design of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) screens virtual libraries against targets like β-adrenoceptors, prioritizing compounds with optimal binding energies (<−7 kcal/mol). MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental approaches validate crystallographic data when twinning or disorder is observed?
For twinned crystals, use SHELXD for phase determination and SHELXL for refinement. Apply the TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) and residual density maps. Cross-check with spectroscopic data to confirm molecular geometry .
Q. How should researchers address solubility challenges in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
